

An In-depth Technical Guide to ALK5 Chemical Probes

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Compound of Interest

Compound Name: *Alk5-IN-82*

Cat. No.: *B15542356*

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Disclaimer: No specific chemical probe designated "**Alk5-IN-82**" was identified in a comprehensive search of publicly available scientific literature and databases. This guide has been compiled using data from well-characterized and representative chemical probes for the Activin-like Kinase 5 (ALK5), also known as Transforming Growth Factor- β Receptor 1 (TGF β R1). The information presented here is a composite intended to serve as a technical resource for researchers, scientists, and drug development professionals working with ALK5 inhibitors.

Introduction to the TGF- β /ALK5 Signaling Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and the progression of cancer.[1][2] The Activin receptor-Like Kinase 5 (ALK5), a serine/threonine kinase receptor, is the primary transducer of the TGF- β signal.[3]

The canonical signaling cascade is initiated by the binding of a TGF- β ligand to its type II receptor (TGF β RII).[4][5] This event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[4][5] Within this complex, the constitutively active TGF β RII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[4][5] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

[4][6] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[4][6] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes.[4][6]

Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a promising class of chemical probes and therapeutic agents to modulate this pathway.[3]

Data Presentation: Quantitative Activity of Representative ALK5 Inhibitors

The inhibitory activity of various chemical probes for ALK5 has been characterized through a range of biochemical and cellular assays. The following tables summarize the key quantitative data for several well-documented ALK5 inhibitors.

Table 1:
Biochemical
Potency of
Representative
ALK5 Inhibitors

Compound	IC50 (nM)	Assay Type	Reference(s)
Vactosertib (EW-7197)	11 - 13	Kinase Assay	[7][8][9]
SB525334	14.3	Cell-free Assay	[1][7]
GW788388	18	Cell-free Assay	[1][7]
RepSox	23	ATP binding assay	[1][7]
SD-208	48	Cell-free Assay	[7][10][11]
Galunisertib (LY2157299)	56	Cell-free Assay	[3][7]
SB-431542	94	Cell-free Assay	[12][13][14][15]
GW6604	140	Autophosphorylation Assay	[16][17][18]
TP-008	343	Kinase Assay	[19]

Table 2: Cellular Potency of Representative ALK5 Inhibitors

Compound	IC50 (nM)	Assay Type	Reference(s)
Vactosertib (EW-7197)	12.1 - 16.5	3TP-Luc Reporter Assay	[8] [20] [21]
GW6604	500	PAI-1 Transcription Assay	[16] [17]
TP-008	245	SMAD2/3 Reporter Assay	[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ALK5 chemical probes. Below are representative protocols for key in vitro and cellular assays.

1. In Vitro ALK5 Kinase Assay (Biochemical)

- Objective: To determine the in vitro potency of a chemical probe in inhibiting the enzymatic activity of purified ALK5.
- Methodology (based on ADP-Glo™ Kinase Assay):
 - Reagent Preparation:
 - Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[\[1\]](#)
 - Prepare a stock solution of ATP at a concentration near the K_m for ALK5.[\[1\]](#)
 - Dilute recombinant human ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.[\[1\]](#)

- Prepare a serial dilution of the test compound (e.g., **Alk5-IN-82** surrogate) in DMSO, followed by dilution in Kinase Assay Buffer.[\[1\]](#)
- Assay Procedure:
 - In a 384-well plate, add the diluted test compound or vehicle control.
 - Add the ALK5 enzyme to each well, except for the "no enzyme" blank controls.
 - Initiate the kinase reaction by adding a pre-mixed solution of a suitable substrate (e.g., a generic serine/threonine kinase peptide) and ATP.[\[1\]](#)
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[\[1\]](#)
- Detection:
 - Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[\[1\]](#)
 - Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[\[1\]](#)
- Data Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to controls.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[\[1\]](#)

2. Cellular Phospho-SMAD2 Western Blot Assay

- Objective: To assess the ability of a chemical probe to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.
- Methodology:
 - Cell Culture and Treatment:

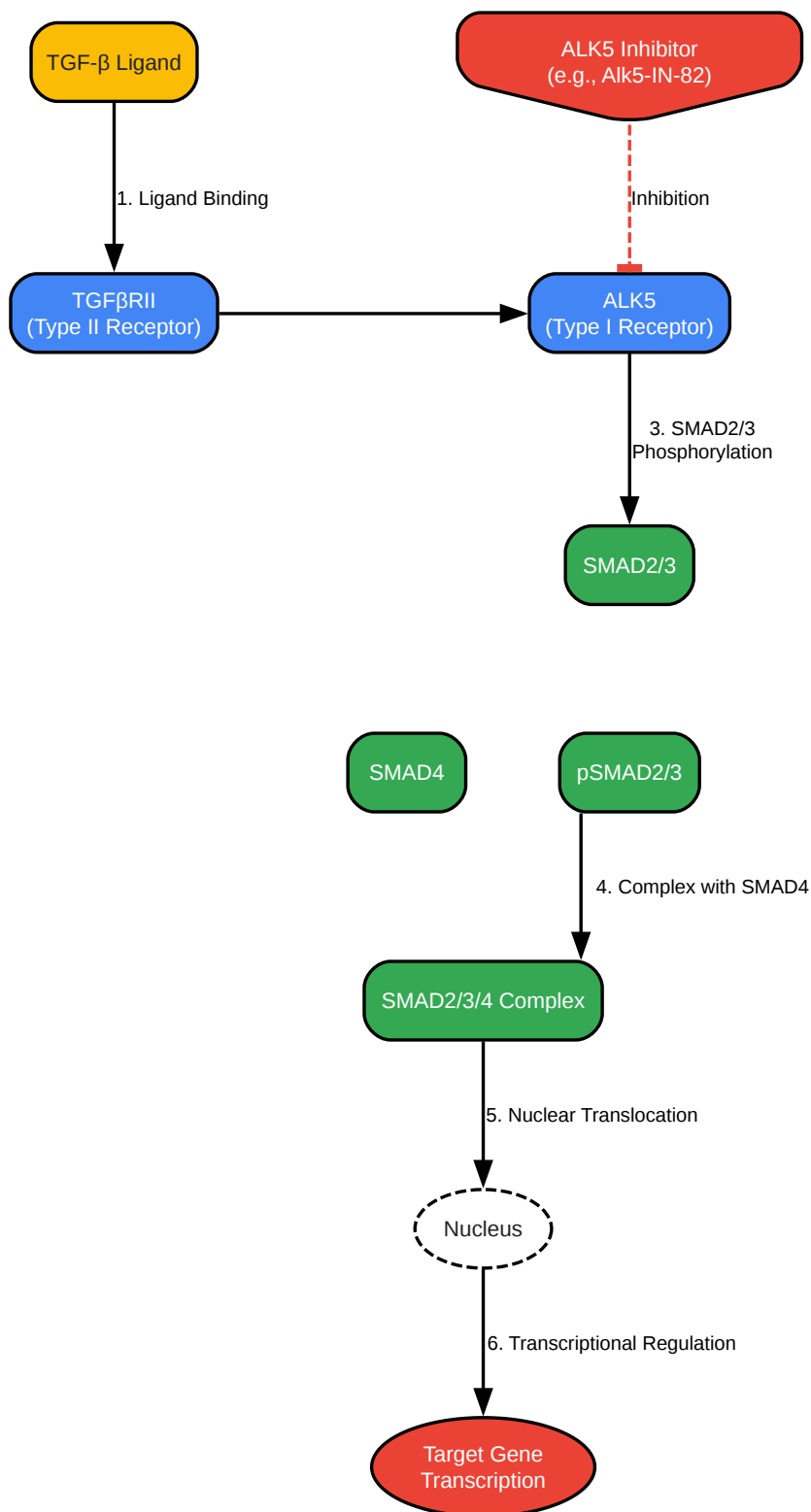
- Plate a suitable cell line (e.g., HaCaT or 4T1 cells) and allow them to adhere.
- Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[\[20\]](#)
- Stimulate the cells with TGF- β 1 (e.g., 1-5 ng/mL) for a specified time (e.g., 30-60 minutes).
- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).
 - Probe for total SMAD2 or a housekeeping protein (e.g., GAPDH) as a loading control.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis:
 - Use densitometry to quantify the band intensities.
 - Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.

3. SMAD-Responsive Luciferase Reporter Assay

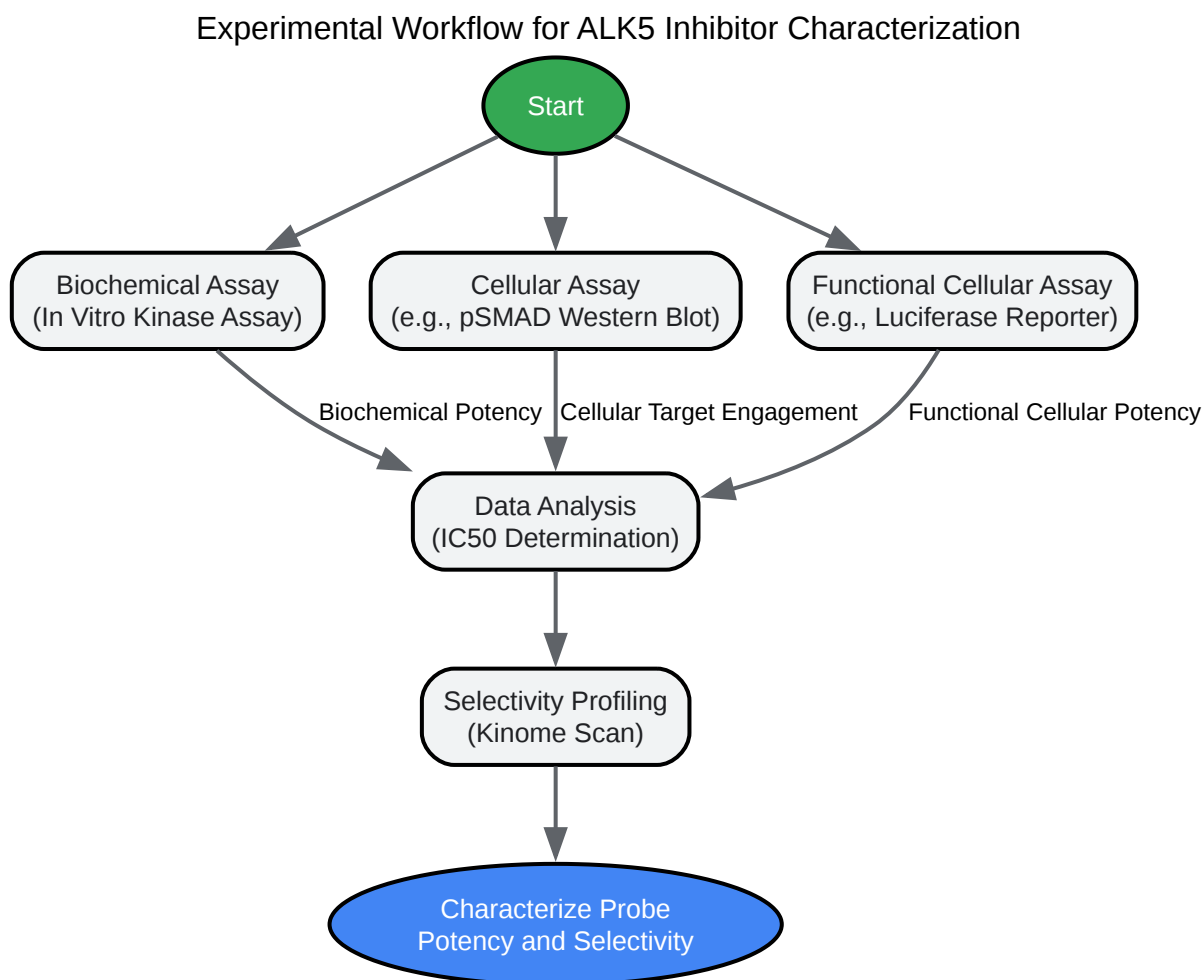
- Objective: To measure the functional inhibition of the ALK5 signaling pathway by quantifying the transcription of a SMAD-responsive reporter gene.

- Methodology:
 - Cell Line:
 - Use a cell line (e.g., HEK293T or HaCaT) stably or transiently transfected with a luciferase reporter construct driven by a SMAD-responsive promoter (e.g., the PAI-1 promoter containing SMAD binding elements).[17][20]
 - Assay Procedure:
 - Seed the reporter cells in a 96-well plate.
 - Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[22]
 - Stimulate the cells with TGF- β 1 (e.g., 1-5 ng/mL).[22]
 - Incubate for 16-24 hours at 37°C.[22]
 - Detection:
 - Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.[22]
 - Data Analysis:
 - Calculate the percent inhibition of TGF- β 1-induced luciferase expression for each concentration of the test compound.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[22]

Mandatory Visualizations

Canonical TGF- β /ALK5 Signaling Pathway[Click to download full resolution via product page](#)

Caption: Canonical TGF- β /ALK5 signaling pathway and the inhibitory action of a representative ALK5 chemical probe.



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Caption: A general experimental workflow for the characterization of an ALK5 chemical probe.

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